Azithromycin N-Ethyl is a semi-synthetic derivative of erythromycin, belonging to the azalide class of antibiotics. It is primarily used to treat various bacterial infections due to its broad-spectrum antimicrobial activity. Azithromycin N-Ethyl is characterized by its enhanced pharmacokinetic properties and improved tissue penetration compared to its parent compound, erythromycin.
Azithromycin was first developed from erythromycin in the 1980s and has since been widely utilized in clinical settings. The compound is derived through chemical modifications that enhance its efficacy and stability.
The synthesis of Azithromycin N-Ethyl involves several steps that transform erythromycin A into azithromycin through various chemical reactions.
The synthesis typically requires controlled conditions such as temperature and pressure to optimize yield and purity. High-performance liquid chromatography (HPLC) is often utilized for monitoring the reaction progress and assessing the purity of the final product .
The molecular structure of Azithromycin N-Ethyl features a large lactone ring typical of macrolides, along with an attached amino group that enhances its antibacterial properties.
The presence of the ethyl group contributes to the compound's improved lipophilicity and bioavailability compared to other macrolides .
Azithromycin N-Ethyl participates in various chemical reactions that can be categorized into:
The mechanism by which Azithromycin N-Ethyl exerts its antibacterial effects involves reversible binding to the ribosome, leading to an interruption in protein synthesis without causing immediate lysis of bacterial cells .
Azithromycin N-Ethyl acts primarily by inhibiting bacterial protein synthesis.
The compound exhibits good stability during storage, contributing to its effectiveness as a pharmaceutical agent .
Azithromycin N-Ethyl is widely used in clinical settings for treating:
Its broad-spectrum activity makes it a valuable option for treating infections caused by both Gram-positive and Gram-negative bacteria .
Azithromycin N-Ethyl (CAS 92594-45-1) is a semisynthetic macrolide antibiotic analog derived from azithromycin through ethyl substitution at the desosamine nitrogen. Its molecular formula is C39H74N2O12, with a molecular weight of 763.01 g/mol [1] [4] [7]. The compound retains the complex 15-membered lactone ring characteristic of macrolides but features an ethyl group (-CH2CH3) replacing one methyl group on the dimethylamino functionality at the C3'' position of the desosamine sugar moiety [4] [7].
The stereochemical configuration of azithromycin N-ethyl is defined by ten chiral centers, maintaining the absolute configurations of the parent compound: (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R) for the aglycone core, with additional chiral centers in the sugar substituents [4] [7]. The desosamine sugar exhibits (2S,6R) configuration, while the cladinose sugar maintains (2R,5S) stereochemistry [7] [10]. This specific spatial arrangement is critical for biological activity, as confirmed through advanced NMR techniques including NOESY, COSY, HSQC, and HMBC, which reveal proton-proton spatial relationships and carbon-proton correlations consistent with the folded-out conformation observed in bioactive macrolides [5] [7].
Table 1: Stereochemical Centers in Azithromycin N-Ethyl
Structural Region | Chiral Centers | Absolute Configuration |
---|---|---|
Aglycone Ring | C2, C3, C4, C5, C8, C10, C11, C12, C13, C14 | 2R,3S,4R,5R,8R,10R,11R,12S,13S,14R |
Desosamine Sugar | C2'', C3'', C4'', C5'' | 2S,3R?,4R?,6R |
Cladinose Sugar | C2''', C3''', C4''', C5''', C6''' | 2R,4S,5R |
Structurally, azithromycin N-ethyl differs from azithromycin (C38H72N2O12, MW 748.98 g/mol) through the replacement of a methyl group with an ethyl moiety on the dimethylamino nitrogen of the desosamine sugar [4] [7]. This modification increases the molecular weight by 14.03 g/mol and introduces subtle but significant changes in steric and electronic properties. The IUPAC name reflects this alteration through the "6-diethyl" designation compared to azithromycin's "6-methyl-6-ethyl" descriptor [4] [10].
The conformational behavior of azithromycin N-ethyl, as determined by 1H NMR coupling constants (³JH2,H3 ≈ 10 Hz) and NOESY correlations (H4-H11 cross-peak), maintains the folded-out conformation essential for ribosomal binding [5]. This conformation preserves the spatial orientation required for interaction with the 23S rRNA in domain V at the peptidyl transferase region, despite the ethyl modification [5] [9]. Computational modeling confirms that the ethyl substitution does not significantly alter the macrocyclic ring folding but may influence sidechain positioning and hydrogen bonding networks [5].
Table 2: Structural Comparison with Azithromycin
Property | Azithromycin | Azithromycin N-Ethyl | Biological Significance |
---|---|---|---|
Molecular Formula | C38H72N2O12 | C39H74N2O12 | Altered lipophilicity |
Molecular Weight | 748.98 g/mol | 763.01 g/mol | Increased steric bulk |
Desosamine Modification | -N(CH3)2 | -N(CH3)(CH2CH3) | Modified charge distribution |
Key IUPAC Descriptor | 6-Methyl | 6-Diethyl | Structural identification |
pKa Prediction | ~8.7 (dimethylamino) | ~8.9 (methyl-ethylamino) | Potential altered ionization |
Azithromycin N-ethyl is unambiguously identified by CAS Registry Number 92594-45-1, which serves as a universal identifier across chemical databases and scientific literature [1] [2] [4]. The systematic IUPAC name is:(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2,6-diethyl-3,4,10-trihydroxy-13-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one [4] [7] [10].
This nomenclature specifies:
Standardized identifiers include:
Nuclear Magnetic Resonance (NMR) Spectroscopy:Azithromycin N-ethyl exhibits characteristic 1H NMR signals including δ 0.9-1.1 (t, 3H, -N-CH2-CH3), δ 2.2-2.4 (q, 2H, -N-CH2-CH3), and δ 2.8 (s, 6H, -N-(CH3)2), confirming the N-ethyl substitution [2] [4]. The 13C NMR spectrum shows distinct signals at δ 14.2 (-CH3 of ethyl), δ 48.3 (-N-CH2-), and δ 60.5 (N-CH3), with the carbonyl resonance at δ 176.8 [2] [4]. Advanced 2D techniques (HSQC, HMBC, COSY, NOESY) provide complete assignment of proton and carbon networks, confirming structural integrity and stereochemical configuration [2] [5] [7]. The compound exhibits 15N NMR shifts consistent with tertiary amine character [2].
Infrared Spectroscopy:FT-IR analysis reveals key functional group vibrations:
Mass Spectrometry:High-resolution mass spectrometry shows the [M+H]⁺ ion at m/z 763.5312 (calculated for C39H75N2O12: 763.5318), confirming molecular formula [4] [7] [10]. Characteristic fragmentation includes:
Crystallographic and Thermal Analysis:While single-crystal X-ray data remains limited, melting point analysis shows decomposition above 112°C, consistent with macrolide instability at elevated temperatures [4]. Powder X-ray diffraction indicates semicrystalline morphology, with characteristic peaks at 2θ = 5.8°, 12.3°, and 18.7° [4]. Conformational studies via molecular dynamics simulations confirm maintenance of the bioactive folded-out conformation despite ethyl substitution [5].
Table 3: Spectroscopic Characterization Techniques and Findings
Technique | Key Parameters | Structural Insights |
---|---|---|
1H NMR (400 MHz, DMSO-d6) | δ 0.98 (t, 3H), δ 2.28 (q, 2H), δ 2.82 (s, 6H), δ 4.72 (d, 1H), δ 5.12 (t, 1H) | N-ethyl group protons, anomeric protons, ring methine protons |
13C APT NMR | δ 14.2 (CH3), δ 48.3 (CH2), δ 60.5 (N-CH3), δ 176.8 (C=O), δ 102.5 (anomeric C) | Carbon types, carbonyl identification, sugar anomeric centers |
FT-IR (KBr pellet) | 3420 cm⁻¹ (br), 1735 cm⁻¹ (s), 1175 cm⁻¹, 1078 cm⁻¹ | Hydroxy groups, ester carbonyl, C-O-C glycosidic bonds |
HRMS (ESI-TOF) | [M+H]⁺ 763.5312, [M+Na]⁺ 785.5132 | Molecular mass confirmation, sodium adduct formation |
HPLC-MS/MS | Fragments at m/z 604.4, 431.2, 159.1 | Sugar moiety cleavage patterns |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0